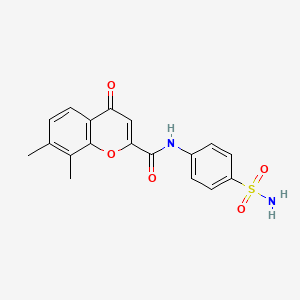![molecular formula C19H20ClN3O B11410859 N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B11410859.png)
N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)acetamide is a synthetic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a benzodiazole ring, a chlorophenyl group, and an acetamide moiety. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)acetamide typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzodiazole is reacted with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where the benzodiazole derivative is reacted with 3-bromopropylamine.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-(3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)acetamide
- N-(3-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)acetamide
- N-(3-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)acetamide
Uniqueness
N-(3-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20ClN3O |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-[3-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]propyl]acetamide |
InChI |
InChI=1S/C19H20ClN3O/c1-14(24)21-12-4-7-19-22-17-5-2-3-6-18(17)23(19)13-15-8-10-16(20)11-9-15/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,21,24) |
InChI Key |
REHNEKMKBHHESE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-ethoxyphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11410779.png)
![2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B11410781.png)
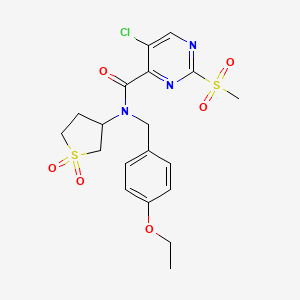
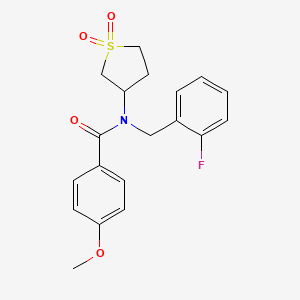
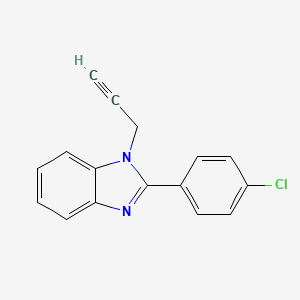
![5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11410799.png)
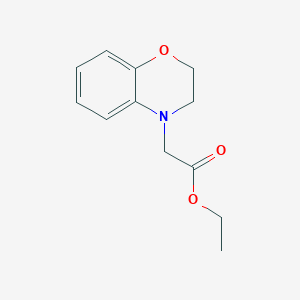
![3,7-bis(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11410809.png)
![1-(2-ethylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11410813.png)
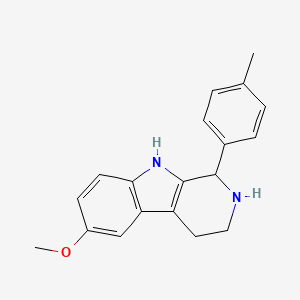
![7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B11410819.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]methanesulfonamide](/img/structure/B11410823.png)
![N-[2-(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B11410831.png)
